![molecular formula C14H19N3 B1386878 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 866472-25-5](/img/structure/B1386878.png)
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine (1-(4-t-Butylphenyl)-3-methylpyrazol-5-amine, or TBPMP) is a chemical compound that has been studied for its potential applications in scientific research. TBPMP is a pyrazole derivative that is synthesized from 4-tert-butylphenol and ethylenediamine, and is known for its unique properties and potential applications in research.
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, (2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine
, is known to target Corticosteroid 11-beta-dehydrogenase isozyme 1 .
Biochemical Pathways
The tert-butyl group, a component of this compound, is known to have implications in various biosynthetic and biodegradation pathways .
Result of Action
A compound named 4-tert-butylphenyl salicylate, which shares a similar tert-butylphenyl group, has been found to possess anti-inflammatory activity .
Action Environment
A compound named 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one was evaluated as a novel inhibitor for corrosion of c-steel in hcl (10 M) solution, suggesting that the environment can influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
TBPMP has several advantages and limitations for use in laboratory experiments. Its advantages include its low cost and its availability in a variety of forms, including powder and solution. Its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions, and its instability in the presence of light and heat.
Future Directions
The potential applications of TBPMP are still being explored, and there are many potential future directions for research. These include further studies of its mechanism of action, its potential as a drug target, and its potential as an anti-inflammatory agent. In addition, further research could explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases, as an anti-cancer agent, and as an antioxidant.
Scientific Research Applications
TBPMP has been studied for its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. In addition, TBPMP has been studied as a corrosion inhibitor, a flame retardant, and a biological agent.
properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-9-13(15)17(16-10)12-7-5-11(6-8-12)14(2,3)4/h5-9H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGKEHZUJEVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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